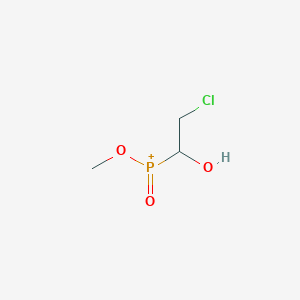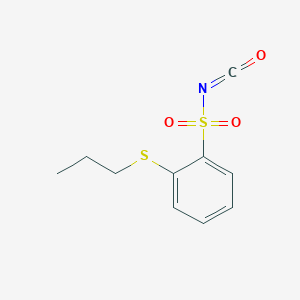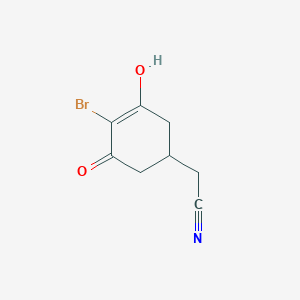
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitrile group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile typically involves the bromination of a suitable precursor, followed by the introduction of the nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated by extraction and purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce a primary amine.
Scientific Research Applications
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxy-5-methoxybenzaldehyde: This compound has a similar bromine and hydroxyl substitution pattern but differs in the presence of a methoxy group and an aldehyde functional group.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: This compound shares the hydroxyl and cyclohexene ring structure but has different substituents and functional groups.
Uniqueness
(4-Bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both a bromine atom and a nitrile group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
88152-72-1 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(4-bromo-3-hydroxy-5-oxocyclohex-3-en-1-yl)acetonitrile |
InChI |
InChI=1S/C8H8BrNO2/c9-8-6(11)3-5(1-2-10)4-7(8)12/h5,11H,1,3-4H2 |
InChI Key |
KYDVMVPJXPRSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
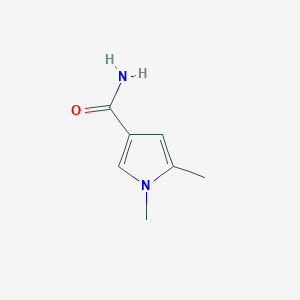
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
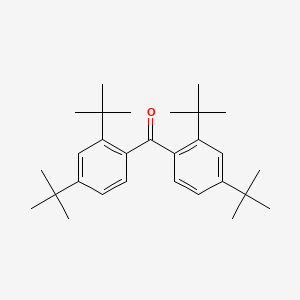
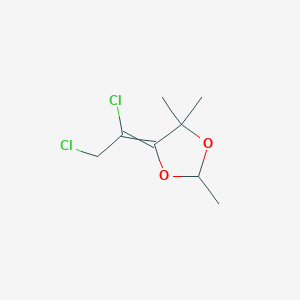
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)
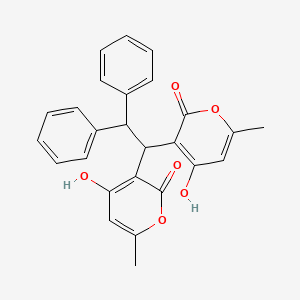
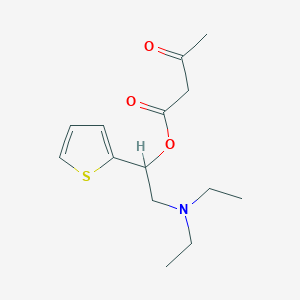
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
